N-Methyl-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-amine

Description

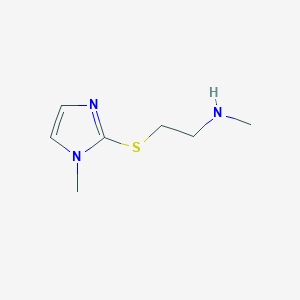

N-Methyl-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-amine is a tertiary amine featuring a methyl-substituted imidazole ring connected via a thioether (–S–) linkage to an ethylamine backbone. This compound is structurally distinct due to the presence of sulfur, which enhances lipophilicity compared to oxygen or nitrogen analogs. Its synthesis likely involves nucleophilic substitution or coupling reactions, as seen in related compounds (e.g., thioether formation via alkylation of thiols) .

Properties

Molecular Formula |

C7H13N3S |

|---|---|

Molecular Weight |

171.27 g/mol |

IUPAC Name |

N-methyl-2-(1-methylimidazol-2-yl)sulfanylethanamine |

InChI |

InChI=1S/C7H13N3S/c1-8-4-6-11-7-9-3-5-10(7)2/h3,5,8H,4,6H2,1-2H3 |

InChI Key |

LGVOWWRVRCQBGW-UHFFFAOYSA-N |

Canonical SMILES |

CNCCSC1=NC=CN1C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-amine typically involves the reaction of 1-methylimidazole with a suitable thiol and an alkylating agent. One common method is the alkylation of 1-methylimidazole with a halogenated thiol under basic conditions . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through recrystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The imidazole ring can be reduced under specific conditions.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Alkyl halides or acyl chlorides are often used as electrophiles in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced imidazole derivatives.

Substitution: Alkylated or acylated amine derivatives.

Scientific Research Applications

N-Methyl-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-Methyl-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural and functional differences between the target compound and its analogs:

Biological Activity

N-Methyl-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-amine, also known as 2-((1-methyl-1H-imidazol-2-yl)thio)ethanamine hydrochloride, is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure features a thioether linkage and an imidazole ring, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₂ClN₃S |

| Molecular Weight | 193.70 g/mol |

| CAS Number | 14395-84-7 |

| SMILES | NCCSC1=NC=CN1C.[H]Cl |

| InChI Key | AWMVJBCKJGGHCN-UHFFFAOYSA-N |

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

1. Antimicrobial Activity

Research indicates that compounds containing imidazole and thioether functionalities exhibit significant antimicrobial properties. The presence of the imidazole ring is particularly relevant, as it can interact with various biological targets, including enzymes and receptors involved in microbial growth and survival.

2. Cytotoxic Effects

Studies have shown that derivatives of imidazole compounds can induce cytotoxic effects in cancer cell lines. For instance, in vitro assays demonstrated that certain derivatives led to increased apoptosis in MCF-7 breast cancer cells, suggesting potential anticancer activity through mechanisms such as cell cycle arrest and induction of programmed cell death .

3. Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes critical to bacterial survival or proliferation. For example, research into similar compounds has highlighted their ability to inhibit enzymes like DprE1, which is essential for the mycobacterial cell wall synthesis . This inhibition could make this compound a candidate for tuberculosis treatment.

Case Studies

Several studies have explored the biological activity of related compounds:

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of a series of imidazole-based compounds on various cancer cell lines. The results indicated that modifications to the imidazole structure significantly influenced their potency against cancer cells, with some compounds exhibiting IC50 values as low as 19.6 µM against MCF-7 cells .

Case Study 2: Antimicrobial Potential

In another study focusing on enzyme inhibitors for Mycobacterium tuberculosis, compounds similar to this compound were evaluated for their inhibitory effects on DprE1. Results showed promising MIC values indicating effective inhibition at low concentrations, thus supporting further investigation into this compound's potential as an anti-tubercular agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.